1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione has been explored through different methods, including magnesium-mediated cascade assembly processes which allow for atom-efficient synthesis from simple building blocks (Hill, Liptrot, & Mahon, 2013). Another notable synthesis approach involves the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of related imidazolidine-2,4-dione derivatives (Shimizu, Hayashi, & Teramura, 1986).
Molecular Structure Analysis
The molecular structure of 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione and its derivatives has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, and further supported by quantum-chemical calculations at the DFT level (Marinov et al., 2014). These studies have provided detailed insights into the electronic structure and spatial configuration of the molecule.
Scientific Research Applications
Synthesis and Chemical Applications
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione has been used in various chemical syntheses. Gazieva et al. (2007) explored its use in α-ureidoalkylation of imidazolidine-2,4-dione and related compounds, developing methods for synthesizing various imidazolidin-2-ones (Gazieva, Lozhkin, & Kravchenko, 2007). Marinov et al. (2014) reported its role in synthesizing novel compounds like 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, revealing its versatility in creating structurally unique molecules (Marinov et al., 2014).
Catalysis
This compound is instrumental in catalysis. Chen et al. (2011) highlighted its use in water-based, three-component reactions involving 4-hydroxycoumarin, aldehydes, and cyclic 1,3-dicarbonyl compounds, facilitated by sulfonic acid functionalized ionic liquids (Chen, Zhu, & Su, 2011).
Advanced Material Synthesis
The compound plays a role in the creation of advanced materials. Hill et al. (2013) described a magnesium-mediated synthesis of bis(imidazolidine-2,4-dione)s, highlighting an efficient method for creating structurally complex molecules (Hill, Liptrot, & Mahon, 2013).
Antibacterial Properties
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione also demonstrates potential antibacterial properties. Maddah (2016) detailed the synthesis of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers and their subsequent evaluation for antibacterial activity, indicating its utility in healthcare and sanitation applications (Maddah, 2016).
Safety And Hazards
- DMDM hydantoin can cause allergic reactions in individuals sensitive to formaldehyde. Patch tests have shown an increased risk of cosmetic dermatitis in such cases .
- Formaldehyde, released by DMDM hydantoin, is a known irritant and potential carcinogen. Long-term exposure may lead to eye irritation, headaches, and respiratory issues .
Future Directions
properties
IUPAC Name |
1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-7(2)5(12)8(3-10)6(13)9(7)4-11/h10-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDISUOETYTPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035217 | |
Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
198-200 °C, decomposes with boiling | |
Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 77.3 g/100 cc, In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc | |
Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.4 g/cu cm at 21 °C /OECD Guideline 109/ | |
Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000009 [mmHg], 9.0X10-8 mm Hg at 25 °C | |
Record name | DMDM hydantoin | |
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URL | https://haz-map.com/Agents/1350 | |
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Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |
Color/Form |
Solid, Powder | |
CAS RN |
6440-58-0 | |
Record name | DMDM Hydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6440-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006440580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DMDM HYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYR0546TOW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90 °C /OECD Guideline 102/, MP: 102-104 °C /Technical/ | |
Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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